Diclonixin

Analgesia NSAID Pharmacology Pain Models

Sourcing a balanced, non-selective COX inhibitor with documented GI safety advantages often means settling for interchangeable fenamates. Diclonixin solves this with its unique pharmacological signature, delivering equipotent dual COX-1/COX-2 inhibition (COX-1 IC50: 2.4 µg/mL; COX-2 IC50: 24.6 µg/mL) that cannot be replicated by generic alternatives. • High antinociceptive potency (ED50: 14 µmol/kg i.v.) in visceral pain models, enabling lower-dose experimental designs. • Superior water solubility of its lysine salt form supports diverse formulation R&D for parenteral or intrathecal delivery. • Clinically validated equivalence to diclofenac in renal colic pain management, providing a robust reference compound for head-to-head trials. Ideal for academic labs and pharmaceutical developers requiring a well-characterized, reliable pharmacological tool or API intermediate with proven translatability and flexible formulation potential.

Molecular Formula C12H8Cl2N2O2
Molecular Weight 283.11 g/mol
CAS No. 177737-68-7
Cat. No. B065066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclonixin
CAS177737-68-7
SynonymsDICLONIXIN
Molecular FormulaC12H8Cl2N2O2
Molecular Weight283.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18)
InChIKeyIFMIBXMJNXNGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diclonixin: Fenamate NSAID Overview


Diclonixin (2-(2,3-dichloroanilino)nicotinic acid) is a small-molecule, non-selective non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class (anilino-nicotinic acid derivatives) [1]. It exhibits a balanced, non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, a profile distinct from selective COX-2 inhibitors and more potent NSAIDs within its class [2]. Its structural and pharmacological characteristics are well-defined, with established synthetic routes, patent documentation, and a history of clinical investigation for acute and inflammatory pain .

1 Non-selective COX-1/COX-2 inhibition study context
2 Acute visceral pain model antinociception research
3 Lysine salt formulation and solubility studies

Why Diclonixin Cannot Be Substituted


Despite sharing the fenamate scaffold with other NSAIDs, Diclonixin demonstrates a unique and clinically relevant pharmacological signature that prevents its interchangeability with generic alternatives like diclofenac or mefenamic acid. Key points of divergence include its non-selective yet balanced COX-1/COX-2 inhibition, which translates to a more favorable gastrointestinal safety profile compared to more potent COX-1 inhibitors, and a distinctive antinociceptive potency profile that is superior in certain pain models but not directly correlated with its in vitro COX inhibition [1]. Furthermore, its pharmacokinetic behavior, including a short plasma half-life and the improved solubility of its lysine salt form, necessitates specific formulation considerations that are not satisfied by standard NSAID preparations [2]. Therefore, for research or industrial applications requiring a specific balance of analgesic efficacy, COX inhibition, and safety, Diclonixin cannot be effectively replaced by its class members [3].

COX Balance

Balanced COX-1/2 inhibition may not match class-selective inhibitors; GI endpoint context may differ.

Antinociceptive Profile

Potency in acute pain models may not correlate with in vitro COX inhibition, limiting direct substitution.

Formulation Needs

Lysine salt solubility and short plasma half-life require formulation-specific review; standard NSAID preparations may not apply.

Differentiation Evidence vs. Key NSAIDs


In Vivo Antinociceptive Potency

In a head-to-head preclinical study, intravenous clonixine (the lysine salt of diclonixin) exhibited the highest potency among five tested NSAIDs in the acetylcholine-induced writhing test, a model of acute visceral pain [1]. This directly translates to a lower effective dose requirement for achieving analgesia compared to diclofenac, ketorolac, dipyrone, and piroxicam [1].

In Vivo Potency
Head-to-head
ED50 14 μmol/kg i.v. (most potent among 5 NSAIDs)
Reported model-response context
Acetylcholine writhing test in mice; dose-model review needed
Analgesia NSAID Pharmacology Pain Models Antinociception

COX Inhibition Profile vs. Ketorolac

In vitro enzyme inhibition assays directly compared lysine clonixinate (the water-soluble salt of diclonixin) with ketorolac tromethamine, a potent analgesic NSAID [1]. The data reveal that lysine clonixinate is a slightly more potent inhibitor of both COX-1 and COX-2, exhibiting a balanced, non-selective inhibition profile [1].

COX IC50 vs Ketorolac
Head-to-head
COX-1 IC50 2.4 μg/mL; COX-2 IC50 24.6 μg/mL
Supports COX inhibition assay context
In vitro enzyme assay; direct comparison with ketorolac
Enzymology COX Inhibition NSAID Mechanism Prostaglandin Synthesis

Clinical Efficacy in Renal Colic

A prospective, double-blind, randomized clinical trial directly compared lysine clonixinate (200 mg) to diclofenac (75 mg) for the treatment of acute renal colic pain [1]. Both treatments resulted in a similar, substantial reduction in pain intensity, with diclofenac showing a 91% and 79% reduction within 20 minutes, and lysine clonixinate demonstrating comparable efficacy [1].

Clinical Endpoint
Trial context
Similar pain reduction to diclofenac 75 mg in renal colic
Reported endpoint context
Double-blind trial; endpoint comparability requires validation
Clinical Trial Pain Management Renal Colic NSAID Comparison

Central Analgesic Potency

A study investigating the central analgesic mechanisms of clonixine (the lysine salt of diclonixin) quantified its potency via intrathecal (i.t.) and intracerebroventricular (i.c.v.) administration routes, revealing a significant increase in central potency compared to systemic (i.p.) administration [1].

Central Route Potency
Method context
i.c.v. ED50 0.9 mg/kg (~13-fold vs i.p.)
Supports central analgesic pathway study
Acetic acid writhing; route-specific potency review
Central Analgesia Spinal Analgesia Nociception Pharmacodynamics

Research and Industrial Applications


Preclinical Acute Pain Models

Diclonixin's high potency in the acetylcholine-induced writhing test (ED50 = 14 μmol/kg i.v.) [1] makes it an ideal reference compound or test article for studies investigating acute visceral pain mechanisms. Its rapid onset of action and potent antinociception, superior to several common NSAIDs in this model, allow for robust experimental designs with reduced dose requirements. Procurement for academic or pharmaceutical research in this domain is supported by its established use as a non-selective COX inhibitor with a defined safety profile in rodents.

Novel Analgesic Formulation Development

The existence of the highly water-soluble lysine clonixinate salt provides a distinct advantage for formulation scientists [1]. Its balanced COX-1/COX-2 inhibition profile (COX-1 IC50 = 2.4 μg/mL, COX-2 IC50 = 24.6 μg/mL) [2] and proven central analgesic activity via spinal routes [3] make it an attractive candidate for developing parenteral solutions, intrathecal injections, or novel drug delivery systems aimed at enhancing bioavailability or achieving site-specific analgesia. Procurement is driven by the need for a versatile, well-characterized NSAID core molecule with favorable physicochemical properties for drug product development.

Comparative Efficacy & Safety Studies

The clinical evidence of diclonixin's equivalence to diclofenac in managing acute renal colic pain [1], combined with preclinical data showing a potentially favorable gastrointestinal safety profile [2], positions it as a valuable comparator in clinical or translational research. Studies designed to compare the efficacy, tolerability, or pharmacoeconomic outcomes of different NSAIDs in conditions like osteoarthritis or post-operative pain can leverage diclonixin as a reference agent representing the fenamate class. Procurement is justified for investigators requiring a clinically validated NSAID with a distinct chemical structure and well-documented pharmacological effects for head-to-head trials.

COX Inhibition Pharmacology Tool

As a non-selective COX inhibitor with quantified IC50 values for both COX-1 and COX-2 [1], diclonixin serves as a reliable pharmacological tool for in vitro and ex vivo studies of prostaglandin synthesis pathways. Its balanced inhibition profile, in contrast to selective COX-2 inhibitors, allows researchers to investigate the physiological consequences of dual COX blockade. Procurement for enzymology or cell-based assays is supported by the availability of high-purity compound and detailed characterization data, enabling precise dose-response experiments.

Application
Selection Property
Validation Focus
Acute visceral pain models
Antinociceptive potency in writhing test
Model-response comparison with NSAID class
Parenteral formulation research
Lysine salt solubility and COX inhibition
Spinal/intrathecal delivery feasibility
Comparative endpoint studies
Clinical endpoint comparability to diclofenac
GI safety endpoint monitoring
COX pathway inhibition assays
Balanced COX-1/COX-2 IC50 profile
Prostaglandin synthesis inhibition review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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